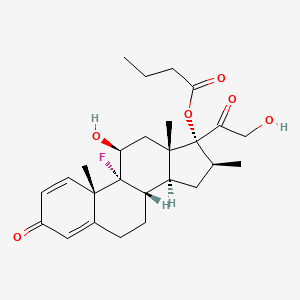

Betamethasone 17-butyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Betamethasone 17-butyrate (BM-17) is a synthetic glucocorticoid that is used as a topical anti-inflammatory and anti-pruritic agent. It is a derivative of the natural steroid hormone cortisol, which is produced in the adrenal gland. BM-17 is used to treat a variety of skin conditions, such as eczema, psoriasis, and dermatitis. It is also used to treat some forms of arthritis, asthma, and allergic rhinitis. BM-17 is a potent glucocorticoid that can be used to treat a variety of inflammatory and immune-mediated diseases.

Scientific Research Applications

Effectiveness in Treating Eczematous Skin Diseases : A clinical trial compared hydrocortisone 17-butyrate with betamethasone 17-valerate in treating eczematous skin disorders. The study found no significant difference between the two preparations in terms of effectiveness (Thormann & Brodthagen, 1976).

Local Anti-Inflammatory Properties : Research evaluated betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate in local cotton pellet and granuloma pouch bioassays, finding these compounds to be potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).

Comparative Anti-Inflammatory Properties : Another study compared betamethasone 17-benzoate and 6α,9α difluoroprednisolone 21-acetate 17-butyrate with other corticosteroids in cotton pellet and rat paw edema bioassays, concluding that these compounds are very potent anti-inflammatory corticosteroids (Dipasquale, Rassaert, & McDougall, 1970).

Pharmacokinetic Analysis : A high-performance liquid chromatographic assay of betamethasone 17-valerate and its degradation products, including the application analysis of ointments, was described in a study. This method can also be applied to other corticosteroids (Po, Irwin, & Yip, 1979).

Influence on Collagen Synthesis : A comparison of the effects of hydrocortisone, hydrocortisone-17-butyrate, and betamethasone on collagen synthesis in human skin showed that hydrocortisone-17-butyrate and betamethasone significantly reduced collagen synthesis, suggesting a potential for skin atrophy with their use (Haapasaari, Risteli, Koivukangas, & Oikarinen, 1995).

Use in Anterior Uveitis Treatment : A study compared the efficacy of betamethasone phosphate and clobetasone butyrate in the treatment of acute unilateral nongranulomatous uveitis, finding betamethasone phosphate more effective in improving ocular signs (Dunne & Travers, 1979).

Synthesis and Topical Activity : The synthesis of 17-esters of corticosteroids, including betamethasone 17-valerate, has been studied for their high topical anti-inflammatory activity. Hydrocortisone 17-butyrate showed significant topical activity, similar to more complex corticosteroids (Kooreman, Marx, & Sijde, 1971).

properties

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35FO6/c1-5-6-22(32)33-26(21(31)14-28)15(2)11-19-18-8-7-16-12-17(29)9-10-23(16,3)25(18,27)20(30)13-24(19,26)4/h9-10,12,15,18-20,28,30H,5-8,11,13-14H2,1-4H3/t15-,18-,19-,20-,23-,24-,25-,26-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMKMVBXZBLQMS-SOMXGXJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35FO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859705 |

Source

|

| Record name | Betamethasone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Betamethasone 17-butyrate | |

CAS RN |

5534-14-5 |

Source

|

| Record name | Betamethasone 17-butyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.